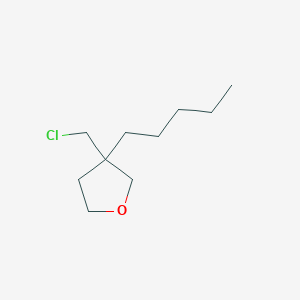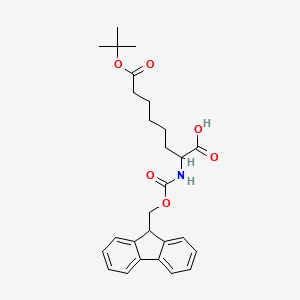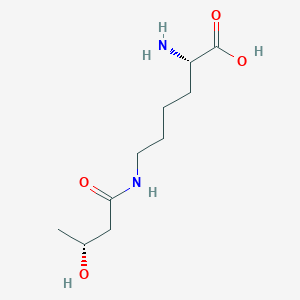
3-(2-Aminoethyl)-5-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-5-methylbenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a methyl group, and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methylbenzonitrile typically involves the reaction of 5-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylenetetramine: Similar in having multiple amino groups but differs in its structure and applications.
Tryptamine: Shares the aminoethyl group but has a different aromatic core structure.
Uniqueness
3-(2-Aminoethyl)-5-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-4-9(2-3-11)6-10(5-8)7-12/h4-6H,2-3,11H2,1H3 |
InChI-Schlüssel |
NGAUOECYPWXMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C#N)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)


![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)


![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)

